![molecular formula C20H17N3O2S B5089497 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5089497.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide
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Overview
Description
The compound “2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is fused to a methoxy group (a methoxybenzimidazole), which is an ether derivative where a methyl group is bonded to an oxygen atom . This structure is then connected via a sulfur atom (thio) to a naphthylacetamide group, which consists of a naphthalene (a polycyclic aromatic hydrocarbon made of two fused benzene rings) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a polycyclic ring system. The benzimidazole ring system is planar, and the presence of the methoxy group could introduce some steric hindrance. The sulfur atom would create a single bond, allowing for some rotation around that bond. The naphthalene ring system is also planar, and the acetamide group could form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzimidazole moiety could potentially participate in electrophilic substitution reactions, while the methoxy group could be cleaved under acidic conditions. The sulfur atom could potentially be oxidized, and the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Factors that could influence its properties include its size, shape, functional groups, and the presence of any aromatic systems .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, such as the one , have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase the anticancer activity .
Anti-Inflammatory Properties
Complexes of this compound with metal chlorides have been studied for their anti-inflammatory properties . The formation of these complexes involves a 2:1 ratio of ligand to metal chloride .
Antimicrobial Activity
The same complexes mentioned above have also been screened for their antimicrobial properties . This makes the compound potentially useful in the development of new antimicrobial drugs .
DNA Binding Properties
These complexes have also been studied for their DNA binding properties . This suggests potential applications in genetic research and therapy .
Antioxidant Activity
The hydroxy/methoxy derivatives of this compound have shown significant in vitro effects against stable free radicals—DPPH and ABTS . They also protect against iron-induced oxidative damage in model systems containing lecithin and deoxyribose .
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds . For example, it has been used in the synthesis of tris [μ-1,2-bis (diphenylphosphino)ethane]-1:2κ 2P: P′ ;1:3κ 2P: P′ ;2:3κ 2P: P′ -di-μ-bromido-1:2κ 4 Br:Br-bromido-3κBr-tricopper (I) acetone hemisolvate .
Future Directions
properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-16-8-9-17-18(11-16)23-20(22-17)26-12-19(24)21-15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYUQSZUQIKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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